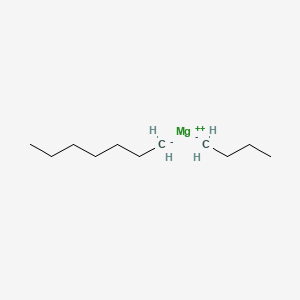

magnesium;butane;heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium, butane, and heptane are three distinct compounds, each with unique properties and applications Magnesium is a lightweight metal known for its high strength-to-weight ratio and is widely used in various industries Butane and heptane are hydrocarbons belonging to the alkane family, with butane being a four-carbon chain and heptane a seven-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium: Magnesium is typically extracted from minerals like dolomite and magnesite through processes such as electrolysis of molten magnesium chloride or thermal reduction of magnesium oxide with silicon or aluminum.

Butane: Butane is obtained from natural gas processing and petroleum refining. It is separated from other hydrocarbons through fractional distillation.

Heptane: Heptane is also derived from petroleum refining, where it is separated from other hydrocarbons using distillation techniques.

Industrial Production Methods

Magnesium: Industrial production of magnesium involves the electrolysis of molten magnesium chloride, often sourced from seawater or brine.

Butane: Butane is produced on an industrial scale through the refining of crude oil and natural gas.

Heptane: Heptane is produced by refining crude oil and is often used as a solvent in laboratories and industries.

Analyse Chemischer Reaktionen

Types of Reactions

-

Magnesium

Oxidation: Magnesium reacts with oxygen to form magnesium oxide.

Reduction: Magnesium can reduce other metals from their oxides.

Substitution: Magnesium can participate in Grignard reactions, forming organomagnesium compounds.

-

Butane

Combustion: Butane undergoes complete combustion to produce carbon dioxide and water.

Halogenation: Butane reacts with halogens to form haloalkanes.

-

Heptane

Combustion: Heptane combusts to form carbon dioxide and water.

Cracking: Heptane can be cracked to produce smaller hydrocarbons like ethylene and propylene.

Common Reagents and Conditions

Magnesium: Common reagents include oxygen (for oxidation), acids (for reduction), and alkyl halides (for Grignard reactions).

Butane: Common reagents include oxygen (for combustion) and halogens (for halogenation).

Heptane: Common reagents include oxygen (for combustion) and catalysts (for cracking).

Major Products Formed

Magnesium: Magnesium oxide, organomagnesium compounds.

Butane: Carbon dioxide, water, haloalkanes.

Heptane: Carbon dioxide, water, smaller hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

Magnesium: Used as a reducing agent in organic synthesis and as a component in Grignard reagents.

Butane: Used as a fuel and in the synthesis of various organic compounds.

Heptane: Used as a non-polar solvent in chemical reactions and extractions.

Biology and Medicine

Magnesium: Essential for biological processes, including enzyme function and muscle contraction.

Butane: Limited direct applications, but derivatives are used in pharmaceuticals.

Heptane: Used as a solvent in the extraction of natural products and in pharmaceutical formulations.

Industry

Magnesium: Used in the production of lightweight alloys for automotive and aerospace industries.

Butane: Used as a fuel in lighters and portable stoves.

Heptane: Used as a solvent in paints, coatings, and adhesives.

Wirkmechanismus

Magnesium: Acts as a reducing agent by donating electrons in chemical reactions. In biological systems, it stabilizes structures like ribosomes and membranes.

Butane: Undergoes combustion by reacting with oxygen to release energy. In halogenation, it forms haloalkanes through substitution reactions.

Heptane: Undergoes combustion to release energy. In cracking, it breaks down into smaller hydrocarbons through thermal decomposition.

Vergleich Mit ähnlichen Verbindungen

Magnesium: Compared to other alkaline earth metals like calcium and barium, magnesium is lighter and has a higher strength-to-weight ratio.

Butane: Compared to other alkanes like propane and pentane, butane has a higher boiling point and energy content.

Heptane: Compared to other alkanes like hexane and octane, heptane has a higher boiling point and is less volatile.

List of Similar Compounds

Magnesium: Calcium, barium, strontium.

Butane: Propane, pentane, hexane.

Heptane: Hexane, octane, nonane.

Eigenschaften

CAS-Nummer |

194793-86-7 |

|---|---|

Molekularformel |

C11H24Mg |

Molekulargewicht |

180.61 g/mol |

IUPAC-Name |

magnesium;butane;heptane |

InChI |

InChI=1S/C7H15.C4H9.Mg/c1-3-5-7-6-4-2;1-3-4-2;/h1,3-7H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

InChI-Schlüssel |

SGYFGZYTCSECSM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC[CH2-].CCCCCC[CH2-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)

![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)

![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)